3,5-Bis(acetylamino)-2,4,6-tri(131I)iodobenzoic acid sodium salt 3,5-Bis(acetylamino)-2,4,6-tri(131I)iodobenzoic acid sodium salt
Brand Name: Vulcanchem
CAS No.: 14855-77-7
VCID: VC0085109
InChI: InChI=1S/C11H9I3N2O4.Na/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;/h1-2H3,(H,15,17)(H,16,18)(H,19,20);/q;+1/p-1/i12+4,13+4,14+4;
SMILES: CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.[Na+]
Molecular Formula: C11H8I3N2NaO4
Molecular Weight: 647.9 g/mol

3,5-Bis(acetylamino)-2,4,6-tri(131I)iodobenzoic acid sodium salt

CAS No.: 14855-77-7

Main Products

VCID: VC0085109

Molecular Formula: C11H8I3N2NaO4

Molecular Weight: 647.9 g/mol

3,5-Bis(acetylamino)-2,4,6-tri(131I)iodobenzoic acid sodium salt - 14855-77-7

CAS No. 14855-77-7
Product Name 3,5-Bis(acetylamino)-2,4,6-tri(131I)iodobenzoic acid sodium salt
Molecular Formula C11H8I3N2NaO4
Molecular Weight 647.9 g/mol
IUPAC Name sodium;3,5-diacetamido-2,4,6-tris(131I)(iodanyl)benzoate
Standard InChI InChI=1S/C11H9I3N2O4.Na/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;/h1-2H3,(H,15,17)(H,16,18)(H,19,20);/q;+1/p-1/i12+4,13+4,14+4;
Standard InChIKey ZEYOIOAKZLALAP-KYJPGBFZSA-M
Isomeric SMILES CC(=O)NC1=C(C(=C(C(=C1[131I])C(=O)[O-])[131I])NC(=O)C)[131I].[Na+]
SMILES CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.[Na+]
Canonical SMILES CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.[Na+]
PubChem Compound 23664887
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator